molecular formula C14H16FNO3 B5079635 2-{[(3-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(3-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B5079635
M. Wt: 265.28 g/mol
InChI Key: HFIGTVJVIXQVDY-UHFFFAOYSA-N
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Description

2-{[(3-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is a synthetic cyclohexanecarboxylate derivative designed for research and development applications. This compound features a carboxamide bridge connecting a cyclohexane ring to a 3-fluorophenyl group, creating a multifunctional scaffold of interest in medicinal chemistry and drug discovery. Its molecular structure suggests potential as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological pathways. Cyclohexanecarboxylic acid derivatives are known to be explored in various pharmacological contexts, including as modulators of metabolic processes . Researchers can utilize this chemical building block to develop novel compounds for probing biological systems. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling procedures.

Properties

IUPAC Name

2-[(3-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIGTVJVIXQVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(3-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid, a compound featuring a cyclohexane backbone with a fluorophenyl amino substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H18Cl2N2O3C_{14}H_{18}Cl_{2}N_{2}O_{3}. The presence of the fluorine atom in the para position of the phenyl ring is believed to enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Enzyme Inhibition : Many fluorinated compounds have shown significant inhibitory effects on carboxylesterases (CEs), which are crucial for drug metabolism and detoxification processes in mammals. For instance, studies have demonstrated that fluorinated benzoins exhibit potent inhibition of mammalian CEs, with inhibition constants (K_i values) ranging from 3 nM to 2.8 μM .
  • Antitumor Properties : Certain derivatives of carboxylic acids have been linked to immune enhancement and anti-tumor properties in cancer cell lines exposed to microgravity conditions .

The mechanism by which this compound exerts its biological effects can be attributed to:

  • Enzyme Interaction : The compound may interact with active sites of enzymes such as carboxylesterases, leading to inhibition of their activity. This is particularly relevant for drugs that undergo hydrolysis by these enzymes.
  • Cellular Uptake : The lipophilic nature imparted by the fluorophenyl group may facilitate cellular uptake, enhancing its bioavailability and potential therapeutic effects.

Case Studies

  • Inhibition of Carboxylesterases : A study synthesized various fluorobenzoins and assessed their ability to inhibit human carboxylesterases (hCE). The results indicated that compounds with fluorinated aromatic rings significantly enhanced enzyme inhibition compared to their non-fluorinated counterparts .
    CompoundK_i (nM)Target Enzyme
    Fluorobenzoin A3.3rCE
    Fluorobenzoin B8.3hCE1
    Fluorobenzoin C2.84hiCE
  • Antitumor Activity : Research on benzofuran-2-carboxylic acid derivatives demonstrated immune-enhancing properties in lymphocytes under simulated microgravity conditions, suggesting potential applications in cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C15H19FNO4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 34771-04-5

Its structure features a cyclohexane ring with a carboxylic acid group, an amide linkage, and a fluorophenyl substituent, which are crucial for its biological activity.

Neurotensin Receptor Modulation

One of the primary applications of this compound is its role as a neurotensin receptor modulator. Research indicates that compounds similar to 2-{[(3-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid can selectively activate neurotensin receptors, which are implicated in pain modulation and neuroprotection.

  • Case Study : A study examined analogs of neurotensin receptor compounds, discovering that specific modifications could enhance selectivity for the NTS2 receptor subtype. The compound was shown to exhibit analgesic effects in models of neuropathic pain, highlighting its potential as a therapeutic agent for pain management .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. In vitro studies have demonstrated that related cyclohexane carboxylic acids can inhibit pro-inflammatory cytokines.

  • Case Study : In a recent investigation, derivatives of cyclohexanecarboxylic acids were tested for their ability to reduce inflammation in cellular models. Results showed significant reductions in TNF-alpha and IL-6 levels, indicating that compounds like this compound could serve as lead compounds in developing anti-inflammatory drugs .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
NTRC-739NTS2 Modulator0.50
SC-7258624Anti-inflammatory0.75
Compound XPain Relief1.20

Synthetic Applications

In addition to pharmacological uses, this compound serves as an important intermediate in organic synthesis:

Building Block for Peptide Synthesis

The compound can be utilized as a building block for synthesizing peptide analogs due to its functional groups that allow for further chemical modifications.

  • Case Study : Researchers have successfully incorporated this compound into peptide sequences aimed at enhancing receptor selectivity and binding affinity, demonstrating its versatility in synthetic organic chemistry .

Comparison with Similar Compounds

Key Observations:

  • Fluorine Position : The 3-fluorophenyl group in the target compound may offer a balance between lipophilicity (log k ~0.73–0.95) and steric effects compared to 2- or 4-fluorophenyl analogs .
  • Molecular Weight : The target compound (264.28 g/mol) is lighter than DGAT1 inhibitors like compound iB (485.44 g/mol), which could influence blood-brain barrier permeability .
  • Functional Groups : Urea-linked analogs (e.g., target compound) often exhibit stronger hydrogen-bonding capacity compared to ester or oxadiazole-linked derivatives, impacting receptor binding .

Lipophilicity and Metabolic Stability:

  • Fluorinated cyclohexanecarboxylic acids generally exhibit log k values (HPLC-derived lipophilicity) between 0.68 and 0.95, with higher values correlating to increased membrane permeability . The 3-fluorophenyl group in the target compound likely contributes to moderate lipophilicity, enhancing bioavailability.
  • In radiopharmaceutical analogs (e.g., [18F]FCWAY), fluorine substitution at the 3-position demonstrated slower blood clearance (biological half-life ~41 min) compared to 4-fluorobenzoic acid derivatives ([18F]FBWAY, half-life ~35 min), suggesting positional fluorine effects on metabolic stability .

Receptor Binding and Enzyme Inhibition:

  • DGAT1 inhibitors with fluorophenyl-cyclohexanecarboxylic acid motifs (e.g., compound iB) showed high specific binding ratios (ROI/cerebellum >17) due to optimized fluorine placement and urea linkers .
  • In 5-HT1A receptor studies, fluorinated cyclohexanecarboxylic acid derivatives exhibited region-specific brain uptake, with 3-fluorophenyl analogs achieving superior receptor contrast compared to 2- or 4-substituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(3-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a 3-fluorophenyl isocyanate or via a carbamoyl chloride intermediate. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Monitor reaction progress by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the cyclohexane ring (axial/equatorial protons), fluorine-induced deshielding in the aromatic region (~6.8–7.4 ppm), and the carboxylic acid proton (broad ~12 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups.
  • FT-IR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹; carboxylic acid C=O at ~1700–1750 cm⁻¹).
  • Mass Spectrometry (ESI-TOF) : Identify molecular ion [M-H]⁻ and fragment ions (e.g., loss of CO₂ from the carboxylic acid group).
  • X-ray Crystallography : Resolve conformational preferences of the cyclohexane ring and hydrogen bonding between the amide and carboxylic acid groups .

Advanced Research Questions

Q. How does the position of the fluorine substituent (e.g., 3- vs. 4-fluorophenyl) impact the compound’s lipophilicity and bioactivity?

  • Methodological Answer : Compare logP values experimentally via shake-flask method or HPLC-derived capacity factors (k) using a C18 column. Computational tools (e.g., COSMO-RS) can predict solvation effects. Bioactivity differences (e.g., enzyme inhibition) are assessed through dose-response assays (IC₅₀ determination) against target proteins. Fluorine’s electron-withdrawing effect at the 3-position may enhance hydrogen bonding with active-site residues, as seen in analogs like 1-(4-fluorophenyl)cyclopentanecarboxylic acid .

Q. What computational strategies are employed to predict the conformational dynamics of the cyclohexane ring in this compound?

  • Methodological Answer :

  • Molecular Mechanics (MMFF94 force field) : Optimize chair/twist-boat conformers and calculate relative energies.
  • Density Functional Theory (DFT) : Perform geometry optimization (B3LYP/6-31G* level) to assess torsional angles and intramolecular hydrogen bonds.
  • Molecular Dynamics (MD) Simulations : Solvate the compound in explicit water (TIP3P model) to study solvent effects on ring flipping. Compare results with X-ray/NMR data to validate predictions .

Q. How can researchers resolve contradictory data regarding the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Phase Solubility Analysis : Measure solubility in buffered solutions (pH 1–10) to account for ionization (pKa determination via potentiometric titration).
  • Co-solvent Studies : Use ethanol/water or DMSO/water mixtures to identify solubility enhancers.
  • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution from DSC (differential scanning calorimetry) data. Contradictions may arise from polymorphic forms; characterize crystallinity via PXRD .

Data-Driven Research Questions

Q. What strategies are recommended for designing SAR studies targeting the amide and carboxylic acid moieties?

  • Methodological Answer :

  • Amide Modifications : Synthesize analogs with methyl/ethyl substituents on the amide nitrogen. Assess steric effects on target binding via SPR (surface plasmon resonance).
  • Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or acyl sulfonamide groups. Evaluate potency in enzymatic assays (e.g., cyclooxygenase inhibition).
  • Fluorine Scanning : Introduce fluorine at adjacent phenyl positions (2-, 4-) to probe electronic effects. Use Hammett σ constants to correlate substituent effects with activity .

Q. How can researchers validate the compound’s stability under physiological conditions for in vitro studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂). Monitor degradation by UPLC-MS.
  • Plasma Stability Assay : Incubate with human plasma (37°C, 1–24 hours) and quantify remaining compound via LC-MS/MS.
  • pH-Dependent Stability : Use phosphate buffers (pH 2, 7.4, 9) to simulate gastric, blood, and intestinal environments .

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